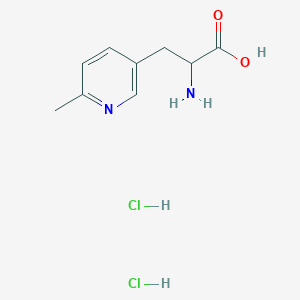![molecular formula C10H18ClNO4 B12305680 rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis: is a synthetic compound characterized by the presence of a morpholine ring, an oxolane ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the morpholine ring: This step involves the reaction of the oxolane intermediate with morpholine under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both morpholine and oxolane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H18ClNO4 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11;/h8-9H,1-7H2,(H,12,13);1H |
Clé InChI |
KZHULDRYNNBLKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1CN2CCOCC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
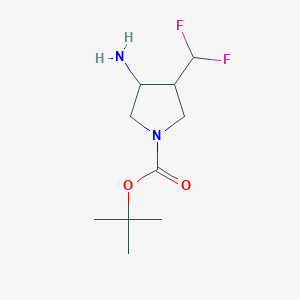
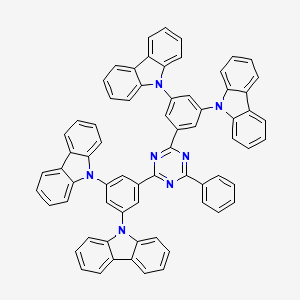


![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)
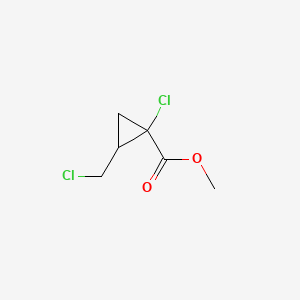
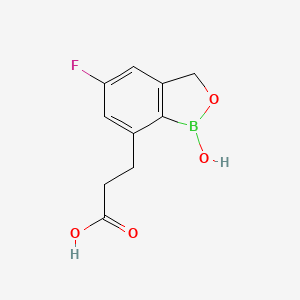
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)

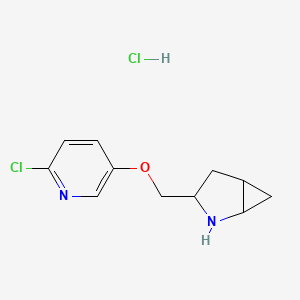
![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)
